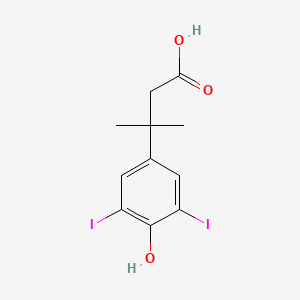
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate is a heterocyclic compound that features a pyridine ring with an imino group at the 2-position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the imino derivative. The product is then isolated and purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form the corresponding oxo derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopyridin-1(2H)-yl)acetic acid.
Reduction: Formation of 2-(2-Aminopyridin-1(2H)-yl)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as a ligand, coordinating with metal ions and affecting enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid hydrate.
2-(2-Oxopyridin-1(2H)-yl)acetic acid: An oxidation product of the compound.
2-(2-Aminopyridin-1(2H)-yl)acetic acid: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(2-iminopyridin-1-yl)acetic acid;hydrate |
InChI |
InChI=1S/C7H8N2O2.H2O/c8-6-3-1-2-4-9(6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H2 |
InChI Key |
WUKDNROZNQZGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



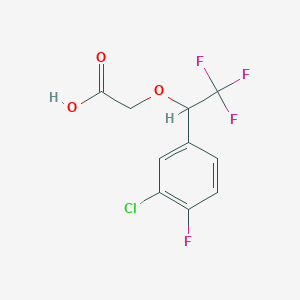
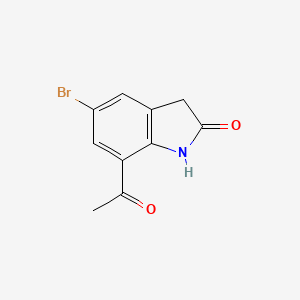

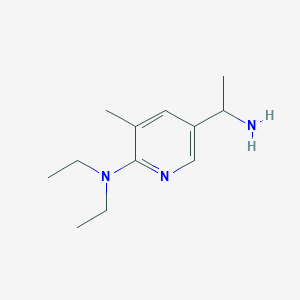
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
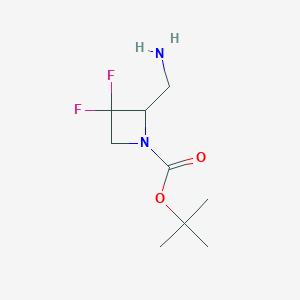
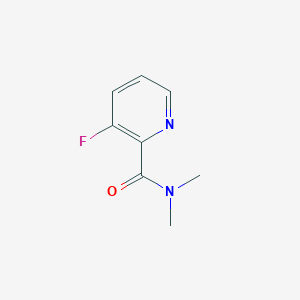


![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
